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An important clarification on the compared compounds: The initial query requested a

comparison between "CH 275" and "Compound Z". Our literature search identified "CH 275" as

a selective somatostatin receptor 1 (sst1) agonist. However, "Compound Z" is not a uniquely

identified molecule in scientific literature, with the term referring to several distinct and

unrelated substances. For the purpose of this guide, we have selected a specifically

designated novel compound, N-(3-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)-5-nitrofuran-2-

carboxamide, referred to in its primary study as "compound 275#", as the comparator. It is

critical for the reader to note that CH 275 and compound 275# are structurally and functionally

unrelated, targeting different biological pathways and holding potential for distinct therapeutic

areas. This guide, therefore, serves to objectively present the individual characteristics of these

two compounds rather than a direct performance comparison.

CH 275: A Selective Somatostatin Receptor 1
Agonist
CH 275 is a peptide analog of somatostatin that demonstrates high selectivity and potency as

an agonist for the somatostatin receptor subtype 1 (sst1).[1] Its mechanism of action is

centered on the activation of sst1, which has been shown to modulate the activity of neprilysin,

a key enzyme in the degradation of amyloid-β peptides.[1] This has positioned CH 275 as a

compound of interest in the research of Alzheimer's disease.[1]
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Quantitative Data for CH 275
The following table summarizes the binding affinity and functional potency of CH 275 for human

somatostatin receptors.

Receptor Subtype Ki (nM) IC50 (nM)

sst1 52 30.9

sst2 - >10,000

sst3 - 345

sst4 - >1,000

sst5 - >10,000

Data sourced from MedChemExpress.[1]

CH 275 Signaling Pathway
Activation of the sst1 receptor by CH 275 initiates a signaling cascade that leads to the

upregulation of neprilysin activity. This enzyme plays a crucial role in clearing amyloid-β

plaques, a hallmark of Alzheimer's disease.
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Caption: Signaling pathway of CH 275.
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Experimental Protocols: CH 275
Receptor Binding Assay: The binding affinity (Ki) of CH 275 to sst1 receptors was determined

through competitive binding assays. This typically involves incubating cell membranes

expressing the receptor with a radiolabeled somatostatin analog and varying concentrations of

the unlabeled competitor (CH 275). The concentration of CH 275 that displaces 50% of the

radioligand is used to calculate the Ki value, indicating its binding affinity.

Functional Assay (IC50 Determination): The potency of CH 275 as an sst1 agonist (IC50) was

likely determined by measuring its ability to inhibit a cellular process stimulated by another

compound, such as forskolin-stimulated cAMP production. Cells expressing the sst1 receptor

are treated with forskolin to increase cAMP levels, and then with varying concentrations of CH
275. The IC50 is the concentration of CH 275 that causes a 50% inhibition of the forskolin-

induced cAMP accumulation.

In Vitro Neprilysin Activation: Primary neuron-based cell cultures, including a mix of wild-type

hippocampal, cortical, and striatal neurons, were treated with 100 nM CH 275. The activity of

neprilysin was then measured to assess the effect of sst1 activation by CH 275.[1]

Compound 275#: An Inducer of Apoptosis in
Colorectal Cancer Cells
Compound 275#, with the chemical name N-(3-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)-5-

nitrofuran-2-carboxamide, is a novel small molecule that has been shown to possess

antiproliferative properties against colorectal cancer (CRC) cell lines.[2][3] Its mechanism of

action involves the induction of intracellular reactive oxygen species (ROS), which in turn

triggers mitochondria-mediated intrinsic apoptosis and initiates autophagy.[2][3]

Quantitative Data for Compound 275#
The following tables summarize the cytotoxic and apoptotic effects of compound 275# on

human colorectal cancer cell lines.

Table 1: Cytotoxicity of Compound 275# (IC50 in µM)
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Cell Line 24h 48h 72h

HCT116 13.90 ± 1.15 7.99 ± 0.61 5.23 ± 0.17

HCT8 20.31 ± 1.15 11.81 ± 0.94 8.85 ± 0.52

FHC (normal) 39.42 ± 2.65 29.83 ± 1.34 20.19 ± 1.03

Data from an MTT assay.[2]

Table 2: Apoptosis Induction by Compound 275# in CRC Cells after 24h

Cell Line Concentration (µM) Late-Phase Apoptosis (%)

HCT116 5 3.83

20 99.6

HCT8 5 4.76

20 99.9

Data from an Annexin V-FITC/PI assay.[2]

Compound 275# Signaling Pathway
Compound 275# induces an accumulation of ROS, which leads to mitochondrial dysfunction

and the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-

3 and PARP.
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Caption: Signaling pathway of Compound 275#.
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Experimental Protocols: Compound 275#
Cell Viability (MTT) Assay: To determine the cytotoxicity of compound 275#, HCT116, HCT8,

and FHC cells were seeded in 96-well plates.[2] After 24 hours, the cells were treated with

various concentrations of compound 275# for 24, 48, and 72 hours. Subsequently, an MTT

solution was added to each well, and the plates were incubated to allow for the formation of

formazan crystals. The crystals were then dissolved in a solubilization solution, and the

absorbance was measured to determine cell viability and calculate the IC50 values.[2]

Apoptosis (Annexin V-FITC/PI) Assay: HCT116 and HCT8 cells were treated with different

concentrations of compound 275# for 24 hours.[2] The cells were then harvested, washed, and

resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the

cell suspension. The samples were analyzed by flow cytometry to differentiate between viable,

early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.[2]

Reactive Oxygen Species (ROS) Detection: The intracellular accumulation of ROS was likely

measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-

DA). Cells treated with compound 275# would be incubated with DCFH-DA. Inside the cells,

DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent

dichlorofluorescein (DCF). The fluorescence intensity, proportional to the amount of ROS, can

be measured using a fluorescence microscope or a plate reader.
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Feature CH 275 Compound 275#

Compound Type Peptide analog of somatostatin

Small molecule (N-(3-(5,7-

dimethylbenzo[d]oxazol-2-

yl)phenyl)-5-nitrofuran-2-

carboxamide)

Primary Target Somatostatin receptor 1 (sst1)
Not explicitly defined, but

initiates ROS accumulation

Mechanism of Action
Selective sst1 agonist,

activates neprilysin

Induces intracellular ROS

accumulation, leading to

mitochondria-mediated

apoptosis and autophagy

Therapeutic Area of Interest Alzheimer's Disease Colorectal Cancer

Key Biological Effect
Increases degradation of

amyloid-β

Induces cell death in cancer

cells

In conclusion, CH 275 and compound 275# are two distinct molecules with fundamentally

different mechanisms of action and potential therapeutic applications. CH 275 acts as a

selective agonist for a G-protein coupled receptor involved in neuromodulation, while

compound 275# induces cytotoxicity in cancer cells through oxidative stress. This guide

highlights their individual properties based on available experimental data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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